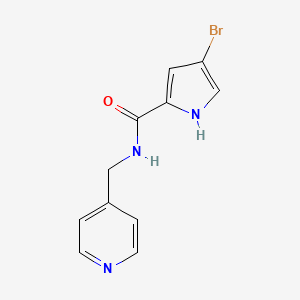

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Description

4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a brominated pyrrole alkaloid derivative characterized by a 4-bromo-substituted pyrrole core and a 4-pyridinylmethyl group attached via a carboxamide linkage. The bromopyrrole scaffold is a hallmark of marine natural products, often associated with bioactivity due to its electrophilic bromine atom and hydrogen-bonding capabilities .

Properties

IUPAC Name |

4-bromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-5-10(14-7-9)11(16)15-6-8-1-3-13-4-2-8/h1-5,7,14H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLGCSPSAECIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromopyridine with 1H-pyrrole-2-carboxylic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Various substituted pyrrole derivatives.

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research, including:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of this compound exhibit antibacterial and antifungal properties. The presence of the bromine atom enhances bioactivity, making it a candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated that related pyrrole derivatives showed significant inhibition against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease.

- Research Findings : In vitro assays indicated that compounds with similar structures effectively inhibited AChE activity, highlighting their potential in neuropharmacology .

-

Anticancer Properties :

- Research has suggested that 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide may induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation.

- Case Study : A study reported that related compounds demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving the disruption of the cell cycle and induction of apoptosis.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Research Insights : Animal models have shown that similar compounds can protect neuronal cells from damage induced by toxins, indicating their therapeutic potential in neuroprotection .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The 4-pyridinylmethyl group in the target compound may offer a balance between hydrophilicity and steric bulk, avoiding the toxicity associated with dimethylaminoethyl derivatives .

Substituent Effects on Physicochemical Properties

The bromopyrrole core’s bioactivity is highly dependent on the substituent’s electronic and steric properties:

- Electron-withdrawing groups (e.g., bromine at C4) stabilize the pyrrole ring, enhancing electrophilic reactivity for covalent target binding .

- Hydrophilic substituents (e.g., pyridinylmethyl) improve aqueous solubility, as seen in the structurally related compound 4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CAS: 439109-64-5) .

- Bulky substituents (e.g., benzimidazole in compound 53) may reduce membrane permeability but increase target specificity .

Biological Activity

4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromine atom and a pyridinylmethyl group, contributing to its unique chemical reactivity and biological profile. The molecular formula is with a molecular weight of approximately 252.1 g/mol.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related pyrrole compounds against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The halogen substitution at the C4 position was found to enhance antibacterial activity, suggesting that similar modifications in 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide may yield potent antimicrobial agents .

Antihyperlipidemic Effects

A notable study explored the lipid-lowering potential of pyrrole-2-carboxamide derivatives in hyperlipidemic rats. The results showed that these compounds significantly reduced plasma triglycerides and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol. Specifically, compounds similar to 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide demonstrated promising antihyperlipidemic effects, suggesting their potential use in cardiovascular disease management .

The mechanisms underlying the biological activities of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide are multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth, as seen in other pyrrole derivatives .

- Lipid Metabolism : The antihyperlipidemic effects may be attributed to the modulation of lipoprotein lipase activity and the reduction of apolipoprotein C-III levels, which are critical in lipid metabolism .

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, hydrogenation steps (common in carboxamide synthesis) should be monitored for time (e.g., 18 hours as in ) and catalyst loading to avoid over-reduction. Purification via column chromatography or recrystallization (using solvents like methanol/water mixtures) can enhance purity. Intermediate characterization using -NMR and LC-MS is critical to confirm structural integrity at each step. highlights the use of hydrochloride salts to stabilize intermediates, which may improve crystallinity and handling .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) provide definitive structural confirmation, as demonstrated in and . Diffractometers like the Oxford Gemini S Ultra are recommended for high-resolution data .

- NMR spectroscopy : - and -NMR can resolve the bromo-pyrrole and pyridinylmethyl moieties. Coupling constants (e.g., -values) help distinguish substitution patterns.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize antimicrobial or enzyme inhibition assays based on structural analogs. For example:

- Antimicrobial activity : Follow protocols in , using Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values (e.g., 6.05–6.25 µg/mL for related pyrrole carboxamides) guide dose selection .

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination. The pyridinylmethyl group may interact with hydrophobic enzyme pockets .

Advanced Research Questions

Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions between the bromo-pyrrole core and target proteins (e.g., bacterial enzymes). The pyridine ring may participate in π-π stacking or hydrogen bonding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ) for target-ligand interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

- Substitution patterns : Replace the bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects ().

- Pyridine modifications : Introduce substituents at the 4-pyridinyl position (e.g., trifluoromethyl for lipophilicity) to enhance metabolic stability, as seen in .

Q. What computational tools are effective for predicting reactivity and optimizing synthetic pathways?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., bromination or amide coupling) and identify transition states. highlights ICReDD’s approach using quantum calculations to reduce trial-and-error experimentation .

- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel derivatives .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

Q. How should contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer:

Q. What role do crystal packing interactions play in the compound’s stability?

Methodological Answer: Analyze X-ray data ( ) to identify intermolecular forces:

Q. How can in silico toxicology models predict off-target effects?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ProTox-II assess absorption, cytochrome P450 inhibition, and hepatotoxicity. The bromo group may raise flags for bioaccumulation .

- Docking against human kinases : Screen for unintended kinase inhibition (e.g., EGFR or VEGFR2) to prioritize safer derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.